molecular formula C26H24N4O5 B2954919 ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate CAS No. 380478-37-5

ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate

Cat. No.: B2954919
CAS No.: 380478-37-5
M. Wt: 472.501
InChI Key: CBUGUNDHNJMVTL-UHFFFAOYSA-N
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Description

Ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate is a structurally complex pyrrole-based compound characterized by a conjugated enone system, a cyano group, and a 2-methyl-4-nitroanilino substituent. The compound’s synthesis likely involves condensation reactions between substituted anilines and activated carbonyl precursors, as seen in analogous protocols (e.g., reactions of ethyl cyanoacetate with pyrrole derivatives under reflux conditions in 1,4-dioxane and triethylamine) .

Properties

IUPAC Name

ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-5-35-26(32)19-6-8-22(9-7-19)29-17(3)13-20(18(29)4)14-21(15-27)25(31)28-24-11-10-23(30(33)34)12-16(24)2/h6-14H,5H2,1-4H3,(H,28,31)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUGUNDHNJMVTL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Formula

The molecular formula of this compound is C25H22N4O5C_{25}H_{22}N_{4}O_{5}.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds displayed moderate to significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Research has shown that derivatives of this compound may possess anticancer properties. A notable study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involved the inhibition of cell proliferation and promotion of cell cycle arrest .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting cholinesterase enzymes, which are crucial in neurotransmission. For example, one study reported an IC50 value of 46.42 µM for butyrylcholinesterase inhibition .

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, derivatives of this compound were screened against a panel of bacteria and fungi. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity. The study concluded that structural modifications could significantly influence biological efficacy .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of related compounds, where it was found that specific derivatives could inhibit tumor growth in vitro. The study utilized various cancer cell lines and assessed cell viability using MTT assays. The results indicated that certain modifications to the compound structure led to increased cytotoxicity against breast cancer cells .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntibacterial50
Compound BAntifungal30
Compound CCholinesterase Inhibitor46.42
Compound DAnticancer (Breast)25

Table 2: Structure Activity Relationship (SAR)

Structural FeatureEffect on Activity
Presence of Nitro GroupIncreases antibacterial activity
Methyl SubstituentsEnhances lipophilicity and potency
Cyano GroupCritical for enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aniline ring, ester groups, or pyrrole modifications. Key comparisons are outlined below:

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds Substituents on Aniline
Ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate (Target) C₂₆H₂₃N₃O₅ ~469.5 (estimated) ~5.8 1 6 8 2-Methyl-4-nitro
Ethyl 4-[3-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate (Analog 1) C₂₆H₂₄N₃O₅ 443.5 5.1 1 5 8 4-Methoxy
Methyl 4-[3-(2-cyanoacetyl)-2,5-dimethylpyrrol-1-yl]benzoate (Analog 2) C₁₇H₁₆N₂O₃ 296.3 2.5 1 4 5 N/A (lacks aniline moiety)

Key Findings:

Substituent Effects on Lipophilicity (XLogP3): The target compound (XLogP3 ~5.8) is more lipophilic than Analog 1 (XLogP3 5.1), attributed to the electron-withdrawing nitro group enhancing hydrophobic interactions compared to the electron-donating methoxy group . Analog 2, lacking the extended enone-aniline system, exhibits significantly lower lipophilicity (XLogP3 2.5), emphasizing the role of bulky substituents in modulating solubility .

Hydrogen-Bonding Capacity: The nitro group in the target compound increases hydrogen-bond acceptors (6 vs.

Synthetic Flexibility: Analog 1 and the target compound likely share a common synthesis route involving ethyl cyanoacetate and substituted anilines, as demonstrated in analogous protocols . Analog 2 employs methyl esterification and a simplified pyrrole backbone, reducing synthetic complexity .

Stability and Reactivity: The nitro group in the target compound may confer instability under reductive conditions, whereas the methoxy group in Analog 1 enhances oxidative stability . The cyano group in all compounds contributes to electrophilicity, enabling nucleophilic additions or cyclizations.

Research Implications and Limitations

  • Computational Studies: Density functional theory (DFT) methods (e.g., B3LYP) could predict electronic properties (e.g., charge distribution, frontier orbitals) to rationalize reactivity differences .

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